![molecular formula C8H4ClNO3 B1219042 4-Chloro-7-nitrobenzofuran CAS No. 76054-80-3](/img/structure/B1219042.png)
4-Chloro-7-nitrobenzofuran
Overview
Description
4-Chloro-7-nitrobenzofurazan (NBD-chloride) is a fluorescence assay reagent used to label free sulfhydryls and N-terminals within proteins . It is also used as an enzyme inhibitor and as a trapping agent for cysteine sulfenic acid . This reagent is used to label peptides, proteins, and other biomolecules .
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-nitrobenzofurazan has been studied using various spectroscopic techniques . The compound has been analyzed using 4 NMR, 9 FTIR, 3 Raman, and 2 MS (GC) spectra .Chemical Reactions Analysis
4-Chloro-7-nitrobenzofurazan reacts with amines to give one of two products, or a mixture, depending on the concentration of amine . At low concentrations of unprotonated amine, the normal replacement of the chlorine occurs .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-7-nitrobenzofurazan include a molecular weight of 199.55 g/mol . It is soluble in chloroform at 50 mg/mL, and appears clear to slightly hazy, faintly yellow to yellow . Its melting point is 97-99°C (lit.) .Scientific Research Applications
Analytical Techniques
4-Chloro-7-nitrobenzofuran, also known as NBD-Cl, is extensively utilized in spectrophotometry and spectrofluorimetry for analyzing pharmaceuticals containing amine groups. It serves as a fluorogenic and chromogenic reagent, enabling the determination of drugs in pharmaceutical and real samples with high precision and sensitivity (Elbashir, Suliman, & Aboul‐Enein, 2011).
Synthesis of Heterocyclic Scaffolds
4-Chloro-7-nitrobenzofuran is a key starting material in heterocyclic oriented synthesis (HOS). Its application in the solid-phase synthesis of various heterocyclic scaffolds, such as benzimidazoles and quinoxalinones, is significant in drug discovery due to the importance of these heterocycles in current pharmacology (Křupková, Funk, Soural, & Hlaváč, 2013).
Nucleophilic Substitution Reactions
The compound demonstrates interesting reactivity patterns in nucleophilic substitution reactions. This includes the formation of various 4-aryloxy-7-nitrobenzofurazan derivatives when reacted with phenoxide anions in the presence of crown ethers, which has implications in the synthesis of novel organic compounds (Bem et al., 2003).
Diels–Alder Reactions
4-Chloro-7-nitrobenzofuran exhibits pericyclic reactivity as a Diels–Alder reagent. This characteristic is exploited to access highly functionalized naphthofurazans, which are valuable in the synthesis of complex organic molecules (Vichard, Alvey, & Terrier, 2001).
Molecular Salts and Cocrystals
Research on 4-Chloro-7-nitrobenzofuran has extended into the study of its molecular salts and cocrystals, particularly focusing on their structural characterization and potential applications in the pharmaceutical field (Oruganti et al., 2017).
Fluorescent Probes
NBD-Cl is also widely applied as a fluorescent tagging reagent in biochemistry. It has been used effectively for staining biological samples and for the development of fluorescent nanoparticles, showcasing its versatility as a probe in various biochemical and analytical applications (Annenkov et al., 2015).
Safety And Hazards
4-Chloro-7-nitrobenzofurazan can cause skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319) . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed . In case of contact, immediate medical attention is advised .
properties
IUPAC Name |
4-chloro-7-nitro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-6-1-2-7(10(11)12)8-5(6)3-4-13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBKEYGNLBGTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226957 | |
Record name | 4-Chloro-7-nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-nitrobenzofuran | |
CAS RN |
76054-80-3 | |
Record name | 4-Chloro-7-nitrobenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076054803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-7-nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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